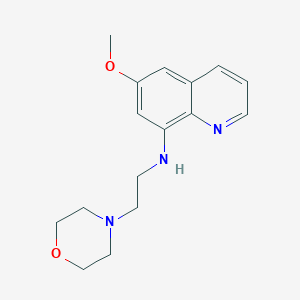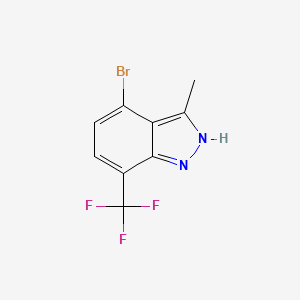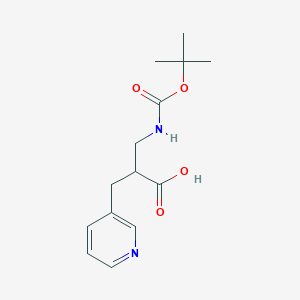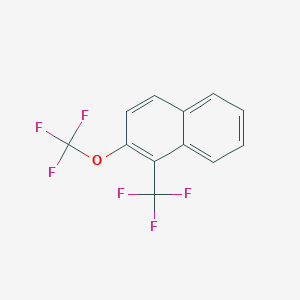
6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Alkylation: The 6-methoxyquinoline undergoes alkylation with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-(2-morpholinoethyl)quinolin-8-amine involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: The compound interferes with DNA synthesis and repair mechanisms, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
- 6-Methoxy-8-quinolinamine
- N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide
- Quinolin-2-ones
Comparison:
- 6-Methoxy-8-quinolinamine: Similar structure but lacks the morpholinoethyl group, which may affect its biological activity.
- N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group, which can enhance its antimicrobial properties.
- Quinolin-2-ones: Different core structure but shares similar biological activities, such as antimicrobial and anticancer properties .
Properties
CAS No. |
94593-69-8 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
6-methoxy-N-(2-morpholin-4-ylethyl)quinolin-8-amine |
InChI |
InChI=1S/C16H21N3O2/c1-20-14-11-13-3-2-4-18-16(13)15(12-14)17-5-6-19-7-9-21-10-8-19/h2-4,11-12,17H,5-10H2,1H3 |
InChI Key |
FIFHEJXOTDNCOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)


![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)


![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)

